molecular formula C9H6F2N2 B13698073 6-(Difluoromethyl)quinoxaline

6-(Difluoromethyl)quinoxaline

Cat. No.: B13698073
M. Wt: 180.15 g/mol
InChI Key: JQJASAYMQOQKJX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)quinoxaline typically involves the difluoromethylation of quinoxaline derivatives. One common method is the visible-light-driven difluoromethylation reaction. In this process, quinoxaline-2-ones are treated with a photocatalyst and a difluoromethyl radical source, such as S-(difluoromethyl)sulfonium salt, under visible light. This reaction proceeds efficiently to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and light intensity, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Difluoromethyl)quinoxaline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its binding to target sites. This interaction can inhibit or modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)quinoxaline
  • 6-Fluorinated isoquinoline
  • 3-Methyl-quinoxalin-2-mercapto-acetyl-urea

Uniqueness

6-(Difluoromethyl)quinoxaline stands out due to its unique combination of the quinoxaline core and the difluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and metabolic stability compared to other similar compounds. The difluoromethyl group also improves the compound’s lipophilicity, making it more effective in crossing cell membranes and reaching its molecular targets .

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

6-(difluoromethyl)quinoxaline

InChI

InChI=1S/C9H6F2N2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5,9H

InChI Key

JQJASAYMQOQKJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(F)F

Origin of Product

United States

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